(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Description

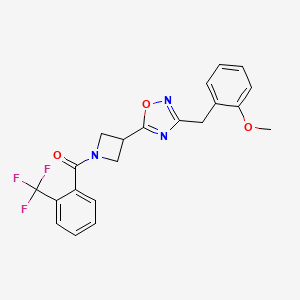

The compound “(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone” is a heterocyclic molecule featuring a 1,2,4-oxadiazole ring fused with an azetidine (four-membered nitrogen-containing ring) and substituted with a 2-methoxybenzyl group. This structure is notable for its combination of rigid heterocycles and electron-withdrawing substituents (e.g., trifluoromethyl), which may influence pharmacokinetic properties such as metabolic stability and target binding .

Properties

IUPAC Name |

[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O3/c1-29-17-9-5-2-6-13(17)10-18-25-19(30-26-18)14-11-27(12-14)20(28)15-7-3-4-8-16(15)21(22,23)24/h2-9,14H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWXGYYCODNDDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone” typically involves multi-step organic synthesis. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the azetidine ring and the trifluoromethyl-substituted phenyl group. Common reagents and conditions used in these steps include:

Oxadiazole formation: Cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Azetidine ring formation: Nucleophilic substitution reactions or cyclization of appropriate precursors.

Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound “(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone” can undergo various chemical reactions, including:

Oxidation: The methoxybenzyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group could yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have shown effectiveness against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the methoxybenzyl group may enhance lipophilicity, potentially increasing the compound's antimicrobial efficacy.

Anticancer Properties

Research indicates that oxadiazole derivatives have been explored for their anticancer activities. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. A study reported that oxadiazole-based compounds could inhibit cancer cell proliferation through apoptosis induction . The specific compound may exhibit similar properties due to its structural analogies.

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. Some oxadiazole derivatives have been shown to possess moderate to significant inhibitory activity against these enzymes . The potential of (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone in this context remains an area for further investigation.

Pesticidal Activity

The compound's potential as a pesticide is noteworthy. Oxadiazole derivatives have been studied for their ability to act as fungicides and insecticides. For example, certain oxadiazole-based compounds have shown effectiveness against fungal pathogens affecting crops . This suggests that the compound could be developed into a novel agricultural chemical with dual-action capabilities.

Herbicidal Properties

Additionally, there is emerging evidence that some oxadiazole compounds can inhibit plant growth by interfering with key metabolic pathways in weeds. This property can be harnessed in developing selective herbicides that target unwanted vegetation while preserving crop health .

Polymer Chemistry

The unique chemical structure of this compound may also find applications in polymer science. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties due to the rigid structure imparted by the oxadiazole ring .

Photonic Materials

Furthermore, there is potential for this compound in the development of photonic materials. Oxadiazoles are known for their luminescent properties; hence, this compound might be utilized in creating materials for light-emitting devices or sensors .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| (This Compound) | Bacillus subtilis | TBD |

Table 2: Cholinesterase Inhibition Studies

Mechanism of Action

The mechanism of action of “(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Structural Features and Electronic Effects

The target compound shares structural motifs with several analogs documented in the literature:

Key Observations :

- The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to 1,2,4-triazoles () due to reduced susceptibility to enzymatic oxidation .

- The azetidine ring introduces conformational rigidity, which may enhance binding affinity compared to larger heterocycles like piperidine or morpholine in similar compounds .

Bioactivity and Therapeutic Potential

While direct bioactivity data for the target compound is unavailable, insights can be drawn from structurally related molecules:

- Anticancer Activity: Compounds with 1,2,4-oxadiazole cores (e.g., derivatives) show ferroptosis-inducing properties in oral squamous cell carcinoma (OSCC) . The trifluoromethyl group may enhance cytotoxicity by modulating redox balance.

- Antimicrobial Potential: 1,2,4-Triazole derivatives () exhibit broad-spectrum antimicrobial activity, suggesting the target compound’s oxadiazole-azetidine scaffold could be optimized for similar applications .

Biological Activity

The compound (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C19H18F3N3O2 |

| Molecular Weight | 373.36 g/mol |

| CAS Number | 1342722-80-8 |

The structure features an azetidine ring, a methanone moiety, and a 1,2,4-oxadiazole unit which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains including Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 4.00 μM . The specific compound has not been extensively studied in this context; however, related compounds show promise in this area.

Anticancer Activity

Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation. A study focusing on similar structures reported that certain oxadiazole derivatives exhibited potent cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Table 1: Summary of Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Apoptosis induction |

| Compound B | A549 | 3.5 | Cell cycle arrest |

| Compound C | HeLa | 4.0 | ROS generation |

The proposed mechanism for the biological activity of the compound includes:

- Inhibition of Enzymatic Activity : The oxadiazole ring may interact with key enzymes involved in cellular processes.

- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cell death.

- Modulation of Signaling Pathways : Some derivatives affect pathways like Wnt signaling, which is crucial in cancer progression .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is significant for enhancing lipophilicity and potentially improving bioavailability. Modifications on the benzyl and azetidine moieties can lead to variations in potency and specificity against target cells.

Case Studies

A notable case study involved a series of 1,2,4-oxadiazole derivatives where researchers synthesized various analogs and tested their activity against Mycobacterium tuberculosis. Among these analogs, one compound exhibited an IC90 value of approximately 40.32 μM, suggesting effective inhibition at higher concentrations . Another study highlighted the potential for these compounds to be developed into therapeutic agents due to their low toxicity in human cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.